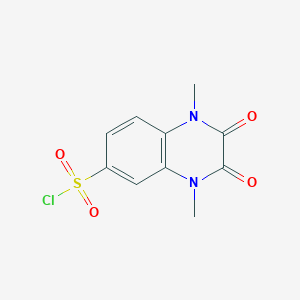

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Description

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS: 841275-84-1) is a sulfonated heterocyclic compound with a molecular formula of C₁₀H₉ClN₂O₄S and a molecular weight of 288.71 g/mol . It is synthesized via chlorosulfonation of 1,4-dimethylquinoxaline-2,3-dione using chlorosulfonic acid at 65–90°C, yielding a yellowish-white solid with a melting point of 280°C (decomposition) . The compound’s structure includes a quinoxaline dione core, methyl groups at positions 1 and 4, and a reactive sulfonyl chloride group at position 6, which enables diverse derivatization, such as reactions with hydrazine to form sulfonohydrazides .

Key properties:

Properties

IUPAC Name |

1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4S/c1-12-7-4-3-6(18(11,16)17)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTMAKYIKMUGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme dipeptidyl peptidase-IV (DPP-4). DPP-4 is a protein that is secreted in high levels in the visceral organs.

Mode of Action

This compound interacts with DPP-4 by fitting nicely into the active pocket of the enzyme. This interaction results in the significant suppression of DPP-4 activity.

Biochemical Pathways

The inhibition of DPP-4 by this compound affects the insulin signaling pathway. This leads to the stimulation of insulin secretion, which in turn results in a hypoglycemic effect.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates efficient oral bioavailability. This is supported by the fact that the compound obeys Lipinski’s rule.

Biochemical Analysis

Biochemical Properties

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-IV (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. This interaction is crucial for its potential use as a hypoglycemic agent in the treatment of type 2 diabetes mellitus.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, this compound enhances insulin secretion by increasing the levels of incretin hormones through DPP-4 inhibition. Additionally, it has been observed to influence cell signaling pathways related to glucose metabolism, such as the insulin signaling pathway. This compound also affects gene expression by upregulating genes involved in insulin production and secretion, thereby improving cellular metabolism and glucose homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DPP-4. Molecular docking studies have shown that this compound fits well into the active site of DPP-4, forming stable interactions that prevent the enzyme from degrading incretin hormones. This inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, this compound may also interact with other biomolecules involved in glucose metabolism, further enhancing its hypoglycemic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound maintains its inhibitory effects on DPP-4 and continues to enhance insulin secretion and glucose metabolism in vitro and in vivo. These findings suggest that it could be a viable candidate for long-term therapeutic use in managing type 2 diabetes mellitus.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways related to glucose metabolism. It interacts with enzymes such as DPP-4 and other proteins involved in the insulin signaling pathway. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis. Additionally, it may affect metabolic flux and metabolite levels, further contributing to its hypoglycemic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells. Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on DPP-4 and other biomolecules involved in glucose metabolism. This targeted distribution enhances its efficacy as a hypoglycemic agent.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with DPP-4 and other enzymes involved in glucose metabolism. Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its inhibitory effects on DPP-4 and improving glucose homeostasis.

Biological Activity

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This compound belongs to the quinoxaline family, which is known for its diverse pharmacological properties. Recent studies have highlighted its role as a selective inhibitor of dipeptidyl peptidase-IV (DPP-4), making it a candidate for hypoglycemic agents.

Chemical Structure and Properties

The chemical formula for this compound is C10H9ClN2O4S. Its molecular weight is approximately 272.7 g/mol. The compound features a sulfonyl chloride functional group, which contributes to its reactivity and biological activity.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

Recent research has demonstrated that compounds derived from the quinoxaline scaffold exhibit promising activity as DPP-4 inhibitors. In a study involving various derivatives of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, several compounds showed significant inhibition of DPP-4 activity in vitro and in vivo hypoglycemic effects. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoxaline ring can enhance inhibitory potency against DPP-4 .

| Compound | DPP-4 Inhibition IC50 (µM) | Hypoglycemic Effect (in vivo) |

|---|---|---|

| Compound A | 12.5 | Significant |

| Compound B | 8.0 | Moderate |

| Compound C | 15.0 | Not significant |

Neuropharmacological Effects

In addition to its role as a DPP-4 inhibitor, this compound has been investigated for neuropharmacological activities. A study reported that derivatives of quinoxalinone displayed anxiolytic effects in animal models. For instance, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated significant anxiolytic activity at a dose of 2.5 mg/kg when compared to diazepam .

Case Studies

- Hypoglycemic Activity : In a controlled study involving diabetic mice treated with various quinoxaline derivatives including 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold compounds showed marked reductions in blood glucose levels compared to untreated controls.

- Anticonvulsant Activity : Another study evaluated the anticonvulsant properties of several quinoxaline derivatives. The results indicated that certain compounds exhibited significant anticonvulsant action without notable side effects .

Scientific Research Applications

Medicinal Chemistry

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The sulfonyl chloride group may enhance the bioactivity of derivatives synthesized from this compound.

- Anticancer Research : Preliminary research indicates that derivatives of this compound can inhibit cancer cell proliferation. Its ability to modify biological molecules makes it a candidate for developing anticancer agents.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Quinoxaline Derivatives : It can be utilized to synthesize various quinoxaline derivatives that are important in pharmaceuticals and agrochemicals.

- Reagent for Sulfonamide Formation : The sulfonyl chloride moiety allows for the formation of sulfonamides, which are widely used in medicinal chemistry.

Material Science

The unique chemical properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific functionalities.

- Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for electronics and catalysis.

Analytical Chemistry

In analytical applications:

- Chromatographic Applications : The compound's derivatives may be used as standards or reagents in chromatographic techniques to analyze complex mixtures.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against several bacterial strains. The modifications made to the core structure enhanced its efficacy compared to standard antibiotics.

Case Study 2: Synthesis of Quinoxaline-Based Anticancer Agents

Research conducted at a prominent university explored the synthesis of novel quinoxaline derivatives from this compound. The resulting compounds were tested against various cancer cell lines and showed promising results in inhibiting cell growth and promoting apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Sulfonyl Chloride Derivatives

Key Observations :

- The hexanesulfonyl chloride (XXVb) features a longer aliphatic chain and isoindole dione core, which may alter solubility and reactivity. For example, XXVb’s synthesis involves bromohexyl intermediates and PCl₅-mediated chlorination, differing from the direct chlorosulfonation used for quinoxaline derivatives .

Table 2: Reactivity and Derivative Formation

Key Observations :

Key Observations :

Q & A

Q. What are the key considerations for synthesizing 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in laboratory settings?

Methodological Answer:

- Sulfonation Optimization : Use chlorosulfonic acid under controlled temperature (0°C for 1 hour, followed by room temperature for 2 hours) to minimize side reactions. Precipitation in ice water yields the crude product, which is washed and dried .

- Purity Enhancement : Recrystallization from dimethylformamide (DMF)/water mixtures improves purity, as demonstrated in analogous quinoxaline sulfonamide syntheses (72–85% yields) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for sulfonyl chloride (S=O stretch at ~1370–1300 cm⁻¹) and diketone (C=O stretch at ~1700 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Verify methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR : Confirm carbonyl carbons (δ 170–180 ppm) and sulfonyl carbon (δ ~60 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

Q. What safety protocols are critical for handling sulfonyl chlorides like this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during synthesis .

- Waste Disposal : Neutralize residual acid with sodium bicarbonate before disposal by certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers functionalize this sulfonyl chloride to create bioactive derivatives (e.g., sulfonamides)?

Methodological Answer:

- Nucleophilic Substitution : React with amines (e.g., benzohydrazides) in glacial acetic acid under reflux (120°C, 3 hours) to form sulfonamides. Isolate products via ice-water precipitation and recrystallize from DMF/water .

- Cross-Coupling Reactions : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl group introduction, using anhydrous solvents like tetrahydrofuran (THF) .

Q. How to address discrepancies between theoretical and experimental elemental analysis data?

Methodological Answer:

- Sample Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Repurify via column chromatography if deviations exceed 0.3% .

- Moisture Control : Store compounds in desiccators to prevent hydration, which skews carbon/hydrogen ratios .

Q. What computational approaches predict the bioactivity of quinoxaline-sulfonyl derivatives (e.g., DPP-4 inhibition)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with DPP-4’s active site (PDB ID: 4A5S). Focus on hydrogen bonding with Glu205/206 and hydrophobic packing with Tyr547 .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.